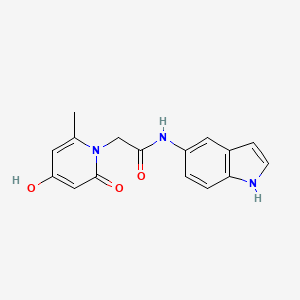![molecular formula C19H15NO6 B15101700 N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B15101700.png)
N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine: is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by the presence of a coumarin moiety linked to a glycine residue through an acetyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the following steps:
Synthesis of 7-hydroxy-4-phenyl-2H-chromen-2-one: This is achieved by the condensation of salicylaldehyde with phenylacetic acid in the presence of a base, followed by cyclization.
Formation of the acetyl derivative: The 7-hydroxy-4-phenyl-2H-chromen-2-one is then reacted with chloroacetic acid in the presence of a base to form the acetyl derivative.
Coupling with glycine: Finally, the acetyl derivative is coupled with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the coumarin moiety, converting it to a dihydrocoumarin.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of substituted derivatives at the acetyl group.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of other coumarin derivatives.
- Employed in the study of reaction mechanisms involving coumarins.
Biology:
- Investigated for its potential as an antioxidant due to the presence of the coumarin moiety.
- Studied for its ability to inhibit certain enzymes, such as acetylcholinesterase.
Medicine:
- Explored for its potential anti-inflammatory and anti-cancer properties.
- Evaluated for its use in the treatment of neurodegenerative diseases due to its antioxidant activity.
Industry:
- Used in the development of fluorescent dyes and sensors.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with various molecular targets. The coumarin moiety is known to interact with enzymes and proteins, leading to inhibition or modulation of their activity. For example, it can inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Warfarin: A well-known coumarin derivative used as an anticoagulant.
Dicoumarol: Another anticoagulant derived from coumarin.
4-hydroxycoumarin: A precursor to various anticoagulant drugs.
Uniqueness: N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine is unique due to the presence of the glycine residue, which imparts additional biological activity and potential therapeutic applications. Unlike other coumarin derivatives, this compound has been specifically designed to combine the properties of coumarins with those of amino acids, leading to a broader range of biological activities and applications.
特性
分子式 |
C19H15NO6 |
|---|---|
分子量 |
353.3 g/mol |
IUPAC名 |
2-[[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C19H15NO6/c21-17(20-10-18(22)23)11-25-13-6-7-14-15(12-4-2-1-3-5-12)9-19(24)26-16(14)8-13/h1-9H,10-11H2,(H,20,21)(H,22,23) |
InChIキー |
GWKWCFOJMAFVIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15101635.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101650.png)
![(2Z)-6-(3,4-dimethoxybenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15101653.png)
![4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B15101654.png)

![(4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone](/img/structure/B15101666.png)
![1-(4-Fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B15101669.png)

![3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B15101683.png)
![3-[(4-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B15101690.png)
![1-(4-fluorophenyl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B15101692.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide](/img/structure/B15101694.png)
![(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one](/img/structure/B15101699.png)
